molecular formula C12H13F2NO B2837865 (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone CAS No. 2310156-57-9

(3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone

Cat. No. B2837865
CAS RN: 2310156-57-9
M. Wt: 225.239
InChI Key: FCIFANFKXILHED-UHFFFAOYSA-N
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Description

(3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid with a molecular weight of 277.32 g/mol and a chemical formula of C15H15F2NO.

Mechanism Of Action

The mechanism of action of (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone is not well understood. However, it is believed to act as an inhibitor of enzymes such as proteases and kinases. It has also been shown to inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects:
(3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and has potential use as an anticancer agent. It has also been shown to have anti-inflammatory properties and has potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone in lab experiments is its potential as a building block in the synthesis of various compounds. It has also been shown to have potential use as a ligand in metal-catalyzed reactions. However, one of the limitations of using (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone in lab experiments is its complex synthesis method, which can be time-consuming and costly.

Future Directions

There are several future directions for the study of (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone. One potential direction is the synthesis of new compounds using (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone as a building block. Another potential direction is the study of the mechanism of action of (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone to better understand its potential use as an anticancer agent and anti-inflammatory agent. Additionally, the use of (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone as a ligand in metal-catalyzed reactions can be further explored.

Synthesis Methods

The synthesis of (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction of 3-(Difluoromethyl)azetidine with p-tolualdehyde in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as ethanol or acetonitrile. The resulting product is then purified using column chromatography to obtain pure (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone.

Scientific Research Applications

(3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone has potential applications in various fields of scientific research. It has been studied extensively for its use as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent in organic synthesis reactions. Additionally, (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone has been studied for its potential use as a ligand in metal-catalyzed reactions.

properties

IUPAC Name

[3-(difluoromethyl)azetidin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c1-8-2-4-9(5-3-8)12(16)15-6-10(7-15)11(13)14/h2-5,10-11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIFANFKXILHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone

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